3-(2,4-dichloro-3-fluorophenyl)prop-2-enoic acid
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Overview
Description
3-(2,4-dichloro-3-fluorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of dichloro and fluorophenyl groups attached to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichloro-3-fluorophenyl)prop-2-enoic acid typically involves the reaction of 2,4-dichloro-3-fluorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichloro-3-fluorophenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylprop-2-enoic acids.
Scientific Research Applications
3-(2,4-dichloro-3-fluorophenyl)prop-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-dichloro-3-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-3-fluorophenylacetic acid
- 2,4-dichloro-3-fluorobenzoic acid
- 3-(2,4-dichlorophenyl)prop-2-enoic acid
Uniqueness
3-(2,4-dichloro-3-fluorophenyl)prop-2-enoic acid is unique due to the presence of both dichloro and fluorophenyl groups, which impart distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
1807413-85-9 |
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Molecular Formula |
C9H5Cl2FO2 |
Molecular Weight |
235.04 g/mol |
IUPAC Name |
3-(2,4-dichloro-3-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-3-1-5(2-4-7(13)14)8(11)9(6)12/h1-4H,(H,13,14) |
InChI Key |
FJKDXILTUBXFPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)Cl)F)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1C=CC(=O)O)Cl)F)Cl |
Origin of Product |
United States |
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